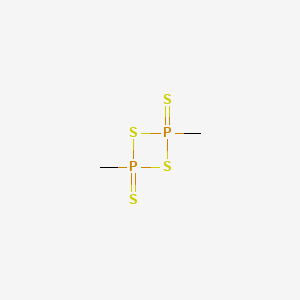
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is a member of the 1,3,2,4-dithiadiphosphetane 2,4-disulfides class of compounds. These compounds are organophosphorus, four-membered ring structures containing a P2S2 ring. They are known for their ability to act as sources of dithiophosphine ylides, with Lawesson’s reagent being the most well-known example .
Métodos De Preparación
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide can be synthesized through various methods. The most commonly used synthetic route involves the electrophilic aromatic substitution reaction of an arene with P4S10 . Another method involves the reaction of a thiol with P4S10, forming a compound similar to the Davy reagent . Industrial production methods often involve the reaction of P4S10 with aryl ethers, such as butoxybenzene and 2-tert-butylanisole, to create more soluble thionation reagents .
Análisis De Reacciones Químicas
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different phosphorus-sulfur compounds.
Common reagents used in these reactions include alkoxides, phenolates, and alcohols. Major products formed from these reactions include metal-binding agents and insecticides .
Aplicaciones Científicas De Investigación
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide exerts its effects involves the reversible generation of dithiophosphine ylides. These ylides are normally attacked at the phosphorus atom by nucleophiles, leading to the formation of new compounds with phosphorus-oxygen bonds . The compound is not active as an acetylcholinesterase inhibitor in mammals or insects, as it tends to undergo metabolic transformations that remove lipophilic side groups or oxidize the compound .
Comparación Con Compuestos Similares
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lawesson’s reagent: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.
Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetane 2,4-disulfide: Formed by the reaction of 1-bromonaphthalene with P4S10.
These compounds share the P2S2 ring structure but differ in their substituents and specific reactivity, making this compound a valuable compound in various chemical applications.
Propiedades
Número CAS |
1121-81-9 |
|---|---|
Fórmula molecular |
C2H6P2S4 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |
Clave InChI |
SOFWBJVIGGPFCD-UHFFFAOYSA-N |
SMILES canónico |
CP1(=S)SP(=S)(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















